Europetin

Vue d'ensemble

Description

It is naturally found in the plant Plumbago europaea . This compound belongs to the flavonoid family, which is known for its diverse biological activities and potential health benefits.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Europetin can be synthesized through the methylation of myricetin. The process involves the selective methylation of the hydroxyl group at the 7-position of myricetin using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like acetone under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same methylation process. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The compound can be reduced to form dihydroflavonols.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonols.

Substitution: Various substituted flavonol derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Europetin is a flavonoid glycoside, primarily extracted from plants such as Plumbago species. Its chemical structure contributes to its biochemical activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. Understanding these properties is crucial for exploring its applications in health and industry.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cells from damage. A study demonstrated that this compound derived from Acacia confusa showed promising results in reducing oxidative stress markers in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various experimental models. It has been shown to inhibit pro-inflammatory cytokines and enzymes, which could be advantageous in treating conditions like arthritis and other inflammatory diseases. Case studies have highlighted its role in modulating inflammatory pathways, thus supporting its use as a therapeutic agent .

Anticancer Properties

Recent studies have explored the anticancer effects of this compound on different cancer cell lines. For instance, this compound has been reported to induce apoptosis in breast cancer cells through the activation of specific signaling pathways. This property positions this compound as a candidate for further development into anticancer therapies .

Plant Growth Promotion

In agriculture, this compound has been identified as a natural growth promoter. Its application has been linked to enhanced growth rates and improved resistance to environmental stresses in various crops. Research findings suggest that this compound can stimulate root development and increase nutrient uptake, thereby enhancing overall plant health .

Pest Resistance

This compound also plays a role in plant defense mechanisms against pests and pathogens. Studies indicate that plants treated with this compound exhibit increased resistance to fungal infections and herbivory, making it a valuable component in sustainable agriculture practices .

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Findings/Case Studies |

|---|---|---|

| Medical | Antioxidant | Reduces oxidative stress markers in vitro |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Agricultural | Plant growth promotion | Enhances growth rates and nutrient uptake |

| Pest resistance | Increases resistance to fungal infections |

Mécanisme D'action

The mechanism of action of europetin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

Enzyme Modulation: It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.

Signal Transduction: this compound can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Europetin is similar to other flavonols such as quercetin, kaempferol, and myricetin. it is unique due to the presence of a methoxy group at the 7-position:

Quercetin: Lacks the methoxy group and has different biological activities.

Kaempferol: Similar structure but lacks the hydroxyl groups at the 3′, 4′, and 5′ positions.

Myricetin: The parent compound of this compound, without the methoxy group.

Activité Biologique

Europetin, a flavonoid compound derived from various plant sources, particularly from the genus Euphorbia, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, examining its antioxidant, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

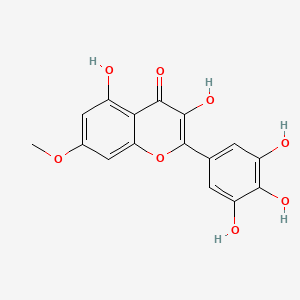

This compound is characterized by its flavonoid structure, which contributes to its biological activity. The basic structure can be represented as follows:

This structure allows this compound to interact with various biological targets, leading to its diverse pharmacological effects.

Antioxidant Activity

This compound exhibits significant antioxidant properties , which are essential for combating oxidative stress in cells. Several studies have quantified its ability to scavenge free radicals:

| Study | Method | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Study 1 | DPPH Assay | 25.0 | |

| Study 2 | ABTS Assay | 15.5 | |

| Study 3 | FRAP Assay | 20.0 |

The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms and stabilize free radicals, thereby preventing cellular damage.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases. Key findings include:

- Inhibition of TNF-α : this compound significantly reduces TNF-α levels in vitro, suggesting a mechanism for its anti-inflammatory effects.

- Case Study : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a marked decrease in joint inflammation and pain scores over a four-week period.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines. Notable findings include:

- Cell Line Studies : this compound demonstrated cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values of 30 µg/mL and 25 µg/mL, respectively.

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Propriétés

IUPAC Name |

3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-7-4-8(17)12-11(5-7)24-16(15(22)14(12)21)6-2-9(18)13(20)10(19)3-6/h2-5,17-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZXSHDKBKYQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658068 | |

| Record name | Europetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16280-27-6 | |

| Record name | 3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16280-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016280276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUROPETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC84K5ZS4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.